ER degrader 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
ER degrader 4 can be synthesized through a series of chemical reactions involving specific reagents and conditions.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet the required standards for pharmaceutical use .
化学反应分析
Types of Reactions
ER degrader 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the substitution reactions .
Major Products Formed
The major products formed from these reactions include derivatives of this compound with modified functional groups that may enhance its activity or selectivity .
科学研究应用
ER degrader 4 has a wide range of scientific research applications, including:
作用机制
ER degrader 4 exerts its effects by binding to the estrogen receptor and inducing its degradation through the proteasome pathway . This process involves increasing the hydrophobicity and instability of the receptor, leading to its downregulation . The molecular targets include the estrogen receptor alpha, and the pathways involved are related to estrogen signaling and receptor degradation .
相似化合物的比较
ER degrader 4 can be compared with other similar compounds such as:
Fulvestrant: An injectable SERD that also targets the estrogen receptor for degradation.
Camizestrant: A next-generation oral SERD with robust and selective ER degradation.
SAR439859: A novel SERD with superior ER antagonist and degrader activities.
This compound is unique due to its oral bioavailability and potent anti-tumor activity, making it a promising candidate for further development and clinical use .
属性
分子式 |
C26H19FO4S |
---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
(E)-3-[4-[[2-(2,4-dimethylbenzoyl)-6-fluoro-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H19FO4S/c1-15-3-10-20(16(2)13-15)24(30)26-25(21-11-7-18(27)14-22(21)32-26)31-19-8-4-17(5-9-19)6-12-23(28)29/h3-14H,1-2H3,(H,28,29)/b12-6+ |
InChI 键 |
LORPMLOKMAZOOA-WUXMJOGZSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)/C=C/C(=O)O)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。